5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is an organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a pyrazole ring, a triazole ring, and a thiol group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(5-methyl-1h-pyrazol-3-yl)-2-phenylquinazolin-4-amine and 4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol , have been reported to interact with Calcium/calmodulin-dependent protein kinase type 1D and [Pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial respectively . These proteins play crucial roles in cellular signaling and energy metabolism.
Mode of Action
Based on the targets of similar compounds, it can be hypothesized that this compound may interact with its targets to modulate their activity, leading to changes in cellular signaling and metabolism .
Biochemical Pathways
Given the potential targets, it is likely that this compound may influence pathways related tocalcium signaling and energy metabolism .
Pharmacokinetics
Similar compounds have been reported to have good physical properties and preclinical pharmacokinetics .
Result of Action
Similar compounds have been reported to inhibit the growth of certain cell lines .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes and proteins . For instance, pyrazole derivatives have been reported to block androgen receptor (AR) signaling in prostate cancer cells . It’s plausible that 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol might have similar interactions.
Cellular Effects
Compounds with similar structures have shown to inhibit growth of certain cancer cells by repressing noncoding control region (NCCR)-controlled T antigen transcription . This suggests that this compound could potentially influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s plausible that it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It’s likely that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with thiosemicarbazide under acidic conditions to form the triazole ring. The pyrazole ring can be introduced through a subsequent reaction involving methylation and phenylation steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the triazole or pyrazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, or nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified triazole or pyrazole derivatives.
Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has shown promise in inhibiting certain enzymes and proteins, making it a candidate for drug development
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. Their ability to modulate biological pathways and inhibit specific targets makes them attractive for developing new pharmaceuticals.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as corrosion inhibitors, catalysts, or sensors. Its versatility in chemical reactions allows for the creation of materials with tailored functionalities.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone
- 2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives
- N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine
Uniqueness
Compared to similar compounds, 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of a pyrazole ring, a triazole ring, and a thiol group. This structure provides a distinct set of chemical properties and biological activities, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets highlights its potential in research and industry.
Properties
IUPAC Name |
3-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S/c1-8-7-10(14-13-8)11-15-16-12(18)17(11)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXCFPRCVJVWCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=NNC(=S)N2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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